(2R,3R)-GSK973

Description

Properties

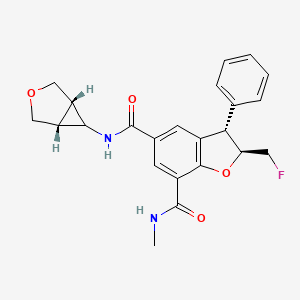

Molecular Formula |

C23H23FN2O4 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(2S,3S)-2-(fluoromethyl)-7-N-methyl-5-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide |

InChI |

InChI=1S/C23H23FN2O4/c1-25-23(28)15-8-13(22(27)26-20-16-10-29-11-17(16)20)7-14-19(12-5-3-2-4-6-12)18(9-24)30-21(14)15/h2-8,16-20H,9-11H2,1H3,(H,25,28)(H,26,27)/t16-,17+,18-,19+,20?/m1/s1 |

InChI Key |

WZQLVEPIBAOOGF-SFDMMAKQSA-N |

Isomeric SMILES |

CNC(=O)C1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC=CC=C3)CF)C(=O)NC4[C@H]5[C@@H]4COC5 |

Canonical SMILES |

CNC(=O)C1=CC(=CC2=C1OC(C2C3=CC=CC=C3)CF)C(=O)NC4C5C4COC5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of (2R,3R)-GSK973

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-GSK973 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical overview of its mechanism of action, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. This compound serves as a critical tool for dissecting the distinct biological roles of BET bromodomains, particularly in the context of inflammation and gene regulation.

Introduction to this compound and BET Proteins

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[3] This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

Pan-BET inhibitors, which target both BD1 and BD2 domains, have shown therapeutic potential in oncology and inflammatory diseases. However, their broad activity can lead to on-target toxicities. This has spurred the development of domain-selective inhibitors to dissect the individual functions of BD1 and BD2 and to potentially develop safer therapeutics. This compound, the eutomer of the GSK973 racemate, has emerged as a key chemical probe for studying the specific roles of the BD2 domain. Its inactive enantiomer, (2S,3S)-GSK943, serves as an ideal negative control for well-designed experiments.

Core Mechanism of Action: Selective BD2 Inhibition

The primary mechanism of action of this compound is its highly selective and competitive binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. This selective inhibition prevents the recruitment of BET proteins to chromatin at specific gene loci, leading to the modulation of downstream gene transcription.

Molecular Interactions and Binding Affinity

This compound exhibits remarkable selectivity for the BD2 domain over the BD1 domain of all BET family members. This selectivity is attributed to specific stereochemical interactions within the BD2 binding pocket. Quantitative binding assays have confirmed the high affinity and selectivity of GSK973.

| Target | Assay | pIC50 | pKd | Kd (nM) | Selectivity (BD2 vs. BD1) |

| BRD2 BD1 | TR-FRET | 4.4 | - | - | 1260-fold[4] |

| BRD2 BD2 | TR-FRET | 7.5 | - | - | |

| BRD2 BD1 | BROMOscan | - | 5.3 | - | 1000-fold[4] |

| BRD2 BD2 | BROMOscan | - | 8.3 | 5[5] | |

| BRD3 BD1 | TR-FRET | 4.5 | - | - | 2000-fold[4] |

| BRD3 BD2 | TR-FRET | 7.8 | - | - | |

| BRD3 BD1 | BROMOscan | - | 5.2 | - | 2000-fold[4] |

| BRD3 BD2 | BROMOscan | - | 8.5 | - | |

| BRD4 BD1 | TR-FRET | 4.6 (± 0.1) | - | - | 1600-fold[1][4] |

| BRD4 BD2 | TR-FRET | 7.8 (± 0.2) | - | - | |

| BRD4 BD1 | BROMOscan | - | 5.6 | >3000 | >1260-fold[4][6] |

| BRD4 BD2 | BROMOscan | - | 8.7 | 34 | |

| BRD4 BD1 | SPR | - | - | >3000[6] | >88-fold |

| BRD4 BD2 | SPR | - | - | 34[6] | |

| BRDT BD1 | TR-FRET | 4.5 | - | - | 800-fold[4] |

| BRDT BD2 | TR-FRET | 7.4 | - | - | |

| BRDT BD1 | BROMOscan | - | 5.4 | - | 800-fold[4] |

| BRDT BD2 | BROMOscan | - | 8.3 | - |

Table 1: Quantitative Binding Data for GSK973

The inactive enantiomer, GSK943, demonstrates significantly weaker binding to the BD2 domain, highlighting the stereospecificity of the interaction.

| Target | Assay | pIC50 |

| BRD4 BD1 | TR-FRET | <4.3[4] |

| BRD4 BD2 | TR-FRET | 5.1[4] |

Table 2: Binding Data for the Inactive Enantiomer GSK943

Downstream Signaling Pathways

Selective inhibition of BET BD2 domains by this compound primarily impacts the transcriptional regulation of inflammatory genes. BET proteins, particularly BRD2 and BRD4, are known to be coactivators for key inflammatory transcription factors such as NF-κB.[2] By preventing the recruitment of BET proteins to the promoters and enhancers of inflammatory response genes, this compound can attenuate the inflammatory cascade.

One of the key pathways modulated by BD2 inhibition is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] Specifically, the activation of p38 and JNK, but not ERK, has been shown to be suppressed by BET inhibition.[2] This leads to a reduction in the expression of downstream pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1).

Experimental Protocols

The characterization of this compound and the elucidation of its mechanism of action have relied on a suite of biophysical and cell-based assays. Detailed methodologies for these key experiments are provided below.

Stereoselective Synthesis of this compound

The stereoselective synthesis of dihydrobenzofuran scaffolds, the core of GSK973, can be achieved through various catalytic asymmetric methods. One common approach involves a rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition cascade reaction, which allows for the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans with high enantiomeric and diastereomeric control. While the specific proprietary synthesis of this compound is not publicly detailed, the general principles of stereoselective synthesis of this class of compounds are well-established in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying the binding of inhibitors to bromodomains in a high-throughput format.

Principle: This assay measures the disruption of the interaction between a terbium-labeled anti-tag antibody bound to the BET bromodomain and a fluorescently labeled acetylated histone peptide. Inhibition of this interaction by a compound like GSK973 results in a decrease in the FRET signal.

Protocol Outline:

-

Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged BET bromodomain protein (e.g., BRD4 BD2), biotinylated histone H4 acetylated peptide, and streptavidin-d2.

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Procedure: a. Dispense test compounds at various concentrations into a 384-well low-volume microplate. b. Add a pre-mixed solution of the GST-tagged BET bromodomain and the Tb-labeled anti-GST antibody. c. Incubate for 15 minutes at room temperature. d. Add a pre-mixed solution of the biotinylated histone peptide and streptavidin-d2. e. Incubate for 60 minutes at room temperature, protected from light. f. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.

-

Data Analysis: The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the pIC50.

References

- 1. BET bromodomain proteins and epigenetic regulation of inflammation: implications for type 2 diabetes and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The suppression of bromodomain and extra‐terminal domain inhibits vascular inflammation by blocking NF‐κB and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 5. bumc.bu.edu [bumc.bu.edu]

- 6. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of (2R,3R)-GSK973: A Selective BET BD2 Inhibitor

(2R,3R)-GSK973 is a potent and highly selective, orally bioavailable small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Its development represents a significant step in dissecting the specific functions of the different domains within the BET proteins, which are crucial epigenetic readers involved in the regulation of gene transcription.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound.

Introduction to BET Proteins and the Rationale for Selective Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, play a pivotal role in chromatin biology by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[3][4] This interaction is mediated by two tandem bromodomains at the N-terminus, BD1 and BD2. Pan-BET inhibitors, which target both BD1 and BD2 domains across the BET family, have shown promise in preclinical models of cancer and inflammation. However, their clinical utility has been hampered by adverse events, such as thrombocytopenia.[4]

The high degree of conservation between the BD1 and BD2 domains presents a significant challenge for developing domain-selective inhibitors.[3] The development of a BD2-selective inhibitor like GSK973 was driven by the hypothesis that separating the biological functions of BD1 and BD2 could lead to a better understanding of their individual contributions to efficacy and toxicity, potentially leading to improved therapeutic profiles.[4][5]

Discovery and Optimization of this compound

The discovery of GSK973 stemmed from a high-throughput screening campaign that identified a dihydrobenzofuran (DBF) core as a promising starting point.[4] A key publication by Preston et al. in 2020 detailed the structure-activity relationship (SAR) studies that led to the identification of GSK973 (referred to as compound 36 in the paper).[4][5] The optimization process focused on enhancing potency and selectivity for the BD2 domain while maintaining favorable physicochemical properties for in vivo applications.[4] A critical modification was the introduction of a fluorine atom at the C2 position of the DBF core, which improved both selectivity and pharmacokinetic properties.[4]

Mechanism of Action: Selective Inhibition of BET BD2

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins.[4] Crystallographic studies have shown that GSK973 binds to the KAc pocket of BRD4 BD2. The carbonyl of the C7 amide forms a hydrogen bond with the conserved asparagine (Asn429), while the NH of the C5 amide makes a second interaction with the same residue.[4] The phenyl group at the C3 position is situated on the WPF (Trp-Pro-Phe) shelf, engaging in aromatic interactions.[4]

This selective inhibition of the BD2 domain is thought to modulate a specific subset of genes regulated by BET proteins, distinct from those affected by pan-BET inhibitors. The downstream consequences of selective BD2 inhibition are an active area of research, but it is believed to impact inflammatory and cell cycle pathways.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of this compound selectively inhibiting the BD2 domain of BET proteins.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of GSK973

| Target | pIC50 | pKd | Selectivity (BD2 vs. BD1) |

| BRD4 BD2 | 7.8 | 8.7 | 1600-fold |

| BRD4 BD1 | <4.7 | - | - |

| BRD2 BD2 | 7.4 - 7.8 | 8.3 - 8.5 | - |

| BRD3 BD2 | 7.4 - 7.8 | 8.3 - 8.5 | - |

| BRDT BD2 | 7.4 - 7.8 | 8.3 - 8.5 | - |

Data sourced from MedchemExpress and Preston et al., 2020.[1][4]

Table 2: In Vivo Pharmacokinetic Parameters of GSK973 in Rat

| Parameter | Value (1 mg/kg, i.v.) | Value (3 mg/kg, p.o.) |

| Clearance (CL) | 73 mL/min/kg | - |

| Renal Clearance (Clrenal) | 4 mL/min/kg | - |

| Volume of Distribution (Vss) | 2.1 L/kg | - |

| Half-life (T1/2) | 0.6 hours | - |

| Oral Bioavailability (Fpo) | - | 48% |

Data sourced from MedchemExpress.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key methodologies used in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to determine the potency of GSK973 in inhibiting the binding of a fluorescent ligand to the BET bromodomains.

-

Principle: The assay measures the proximity of two fluorophores. A biotinylated histone peptide is bound to a streptavidin-europium donor fluorophore, and the BET bromodomain is tagged with a GST-anti-GST-d2 acceptor fluorophore. Binding of the bromodomain to the histone peptide brings the donor and acceptor into close proximity, resulting in a FRET signal.

-

Methodology:

-

Recombinant BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, and BRD4) are used.

-

A fluorescently labeled small molecule ligand that binds to the acetyl-lysine binding pocket is employed.

-

GSK973 is serially diluted and incubated with the bromodomain protein and the fluorescent ligand.

-

The TR-FRET signal is measured, and the IC50 value is calculated from the dose-response curve.

-

BROMOscan®

BROMOscan is a proprietary binding assay platform from DiscoveRx used to determine the selectivity of inhibitors against a large panel of bromodomains.

-

Principle: The assay is based on a competition binding format. The test compound is competed against an immobilized ligand for binding to the bromodomain of interest, which is fused to a DNA tag. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.

-

Methodology:

-

A large panel of recombinant bromodomains is used.

-

GSK973 is incubated at a fixed concentration with each bromodomain and the corresponding immobilized ligand.

-

The amount of bound bromodomain is quantified, and the percent inhibition is calculated. For potent inhibitors, a Kd can be determined from a full dose-response curve.

-

Cellular Mechanistic Assay: LPS-stimulated MCP-1 Production

This assay assesses the ability of GSK973 to inhibit the production of a pro-inflammatory cytokine in a cellular context.

-

Principle: Lipopolysaccharide (LPS) stimulates immune cells, such as peripheral blood mononuclear cells (PBMCs), to produce inflammatory cytokines like Monocyte Chemoattractant Protein-1 (MCP-1). BET inhibitors are known to suppress the transcription of these inflammatory genes.

-

Methodology:

-

Human PBMCs are isolated from whole blood.

-

The cells are pre-incubated with various concentrations of GSK973.

-

The cells are then stimulated with LPS to induce MCP-1 production.

-

After a defined incubation period, the supernatant is collected, and the concentration of MCP-1 is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value for the inhibition of MCP-1 production is determined.

-

The following diagram illustrates the workflow for the LPS-stimulated MCP-1 assay.

Caption: Experimental workflow for the cellular MCP-1 inhibition assay.

Conclusion

This compound is a landmark chemical probe that allows for the selective investigation of the biological roles of the BET BD2 domain.[1][5] Its high selectivity over the BD1 domain, coupled with good oral bioavailability, makes it a valuable tool for both in vitro and in vivo studies.[1][3] The data and protocols summarized in this guide highlight the rigorous characterization that has established this compound as a high-quality chemical probe. Future research utilizing this molecule will undoubtedly provide deeper insights into the nuanced functions of the BET family of proteins in health and disease, potentially paving the way for novel therapeutic strategies with improved safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eubopen.org [eubopen.org]

- 4. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,3S)-GSK973: A Selective BET Bromodomain 2 (BD2) Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (2S,3S)-GSK973, a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective BET inhibitors.

Chemical Structure and Properties

(2S,3S)-GSK973 is a dihydrobenzofuran derivative with a complex stereochemistry that is crucial for its selective biological activity. While the initial inquiry specified the (2R,3R) diastereomer, the scientific literature and supplier information confirm that the biologically active and more potent enantiomer is the (2S,3S) form.

Chemical Structure:

-

IUPAC Name: (2S,3S)-2-(fluoromethyl)-2,3-dihydro-N⁷-methyl-N⁵-(1α,5β,6β)-3-oxabicyclo[3.1.0]hex-6-yl-3-phenyl-5,7-benzofurandicarboxamide[1]

-

Canonical SMILES: C1C2C(C1)OC2NC(=O)C3=CC(=C4C(=C3)O--INVALID-LINK--CF)C(=O)NC

-

InChI Key: WZQLVEPIBAOOGF-RMMWZPCPSA-N[1]

The stereochemistry of the active enantiomer has been confirmed through X-ray crystallography of GSK973 in complex with the second bromodomain of BRD2 (PDB ID: 6Z8P).[5]

Physicochemical Properties:

A summary of the key physicochemical properties of (2S,3S)-GSK973 is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 410.44 g/mol | [2][3][4] |

| Appearance | Solid | [1] |

| Solubility | DMSO: 175 mg/mL (426.37 mM) | |

| Acetonitrile: Slightly soluble (0.1-1 mg/mL) | [1] | |

| Methanol: Sparingly soluble (1-10 mg/mL) | [1] | |

| Storage Conditions | Powder: -20°C for 3 years | |

| In solvent: -80°C for 6 months, -20°C for 1 month |

Biological Activity and Mechanism of Action

(2S,3S)-GSK973 is a highly selective inhibitor of the second bromodomain (BD2) of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][3][6] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby regulating gene transcription.

The two tandem bromodomains of BET proteins, BD1 and BD2, exhibit distinct biological functions. While pan-BET inhibitors target both bromodomains, selective inhibition of BD2 is an emerging therapeutic strategy with the potential for improved efficacy and a better safety profile, particularly in inflammatory and autoimmune diseases.

Mechanism of Action:

(2S,3S)-GSK973 competitively binds to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to acetylated chromatin, leading to the modulation of downstream gene expression. Notably, selective BD2 inhibition has been shown to impact inflammatory signaling pathways and the expression of certain oncogenes.

Below is a diagram illustrating the proposed signaling pathway affected by (2S,3S)-GSK973.

Caption: Figure 1: Proposed signaling pathway inhibited by (2S,3S)-GSK973.

Potency and Selectivity:

(2S,3S)-GSK973 demonstrates high potency for the BD2 domains of the BET family and remarkable selectivity over the BD1 domains. The following table summarizes the reported inhibitory activities.

| Target | pIC₅₀ | pKd | Selectivity (BD2 vs BD1) | Reference |

| BRD2 BD2 | 7.5 | 8.3-8.5 | - | [2][3] |

| BRD3 BD2 | 7.8 | 8.3-8.5 | - | [2][3] |

| BRD4 BD2 | 7.8 | 8.7 | ~1600-fold | [2][3][6] |

| BRDT BD2 | 7.4 | 8.3-8.5 | - | [2][3] |

| BRD4 BD1 | < 4.3 | - | - | [6] |

Preclinical Pharmacokinetics

Pharmacokinetic studies of GSK973 have been conducted in preclinical species, demonstrating its potential for in vivo applications.

| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | T₁/₂ (h) | F (%) | Reference |

| Rat | IV | 1 | 73 | 2.1 | 0.6 | N/A | [2] |

| PO | 3 | - | - | - | 48 | [2] | |

| Dog | - | - | Low | - | Moderate | Good | [7] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize (2S,3S)-GSK973 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the inhibitory potency of compounds against the interaction between a BET bromodomain and an acetylated histone peptide.

Caption: Figure 2: Workflow for the TR-FRET assay.

Methodology:

-

Compound Preparation: Prepare a serial dilution of (2S,3S)-GSK973 in an appropriate buffer (e.g., PBS with 0.01% BSA and 1 mM DTT).

-

Reagent Preparation:

-

Prepare a working solution of the Europium-labeled BET BD2 protein.

-

Prepare a working solution of the biotinylated acetylated histone H4 peptide and the allophycocyanin (APC)-labeled streptavidin acceptor.

-

-

Assay Procedure (384-well plate):

-

Add the diluted (2S,3S)-GSK973 or control (e.g., DMSO) to the assay wells.

-

Add the Europium-labeled BET BD2 protein to all wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the biotinylated peptide/APC-streptavidin mixture.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Detection: Read the plate on a TR-FRET-compatible reader, exciting at approximately 340 nm and measuring emission at 620 nm (Europium) and 665 nm (APC).

-

Data Analysis: Calculate the FRET ratio (665 nm/620 nm). Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

BROMOscan® Assay

The BROMOscan® technology is a competition binding assay used to determine the dissociation constant (Kd) of a compound for a panel of bromodomains.

Methodology:

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein.

-

Procedure:

-

A DNA-tagged BET BD2 protein is incubated with the test compound ((2S,3S)-GSK973).

-

The mixture is then added to a well containing an immobilized ligand that binds to the bromodomain.

-

After an incubation period, the wells are washed to remove unbound protein.

-

The amount of DNA-tagged protein remaining bound to the immobilized ligand is quantified using qPCR.

-

-

Data Analysis: The amount of bound protein is inversely proportional to the affinity of the test compound. A dose-response curve is generated by testing a range of compound concentrations, and the Kd is determined from this curve.

LPS-Stimulated MCP-1 Production Assay

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory chemokine MCP-1 (Monocyte Chemoattractant Protein-1) in response to lipopolysaccharide (LPS) stimulation.

Caption: Figure 3: Workflow for the LPS-stimulated MCP-1 production assay.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and seeded in a 96-well plate.

-

Compound Treatment: The cells are pre-incubated with various concentrations of (2S,3S)-GSK973 for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubation: The plate is incubated for 18-24 hours to allow for the production and secretion of MCP-1.

-

MCP-1 Quantification: The cell culture supernatant is collected, and the concentration of MCP-1 is measured using a specific ELISA kit.

-

Data Analysis: The percentage of MCP-1 inhibition is calculated for each compound concentration relative to the LPS-stimulated control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

(2S,3S)-GSK973 is a valuable chemical probe for studying the biological roles of the second bromodomain of BET proteins. Its high potency and selectivity make it a superior tool compared to pan-BET inhibitors for dissecting the specific functions of BD2. The favorable preclinical pharmacokinetic profile of GSK973 suggests its potential for in vivo studies and as a lead compound for the development of novel therapeutics targeting a range of diseases, particularly those with an inflammatory component. Further research into the downstream effects of selective BD2 inhibition will continue to elucidate the therapeutic potential of this class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to (2R,3R)-GSK973: Target Proteins and Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-GSK973 is a potent and highly selective chemical probe designed to inhibit the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[3] Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of these proteins, have shown therapeutic promise but are also associated with toxicity. The development of domain-selective inhibitors like this compound allows for a more nuanced investigation into the specific functions of each bromodomain and may offer a path to improved therapeutic indices.[3] This guide provides a comprehensive overview of the target proteins, binding profile, and relevant experimental methodologies for this compound.

Target Proteins and Mechanism of Action

The primary molecular targets of this compound are the second bromodomains (BD2) of the BET family proteins: BRD2, BRD3, BRD4, and BRDT.[1][2] By binding to the BD2 domain, this compound competitively inhibits the interaction between BET proteins and acetylated histones, thereby modulating the transcription of target genes.[4][5] This selectivity for BD2 over BD1 is a key feature of this chemical probe.[1][2]

BET Protein Signaling Pathway in Transcriptional Activation

BET proteins are critical components of the transcriptional machinery. The process they mediate can be summarized as follows:

-

Recognition of Acetylated Histones: The bromodomains of BET proteins recognize and bind to acetylated lysine residues on histone tails, which are markers of active chromatin.

-

Recruitment of Transcriptional Machinery: Upon binding, BET proteins act as scaffolds to recruit various components of the transcriptional apparatus. A key interaction is with the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of cyclin-dependent kinase 9 (CDK9) and Cyclin T1.[4][6]

-

Release of Paused RNA Polymerase II: BRD4, in particular, plays a crucial role in releasing paused RNA Polymerase II (Pol II) at promoter-proximal regions. It does this by recruiting P-TEFb, which then phosphorylates the C-terminal domain of RNA Pol II.[6]

-

Recruitment of other Co-activators: BET proteins also recruit other transcriptional co-activators, such as histone acetyltransferases (HATs) like p300/CBP, and chromatin remodeling complexes like SWI/SNF, to further facilitate an open chromatin state and active transcription.[4]

-

Transcriptional Elongation: The phosphorylation of Pol II and the recruitment of other factors lead to the initiation of transcriptional elongation and the synthesis of messenger RNA (mRNA).

By selectively inhibiting the BD2 domain, this compound disrupts these downstream events, leading to the repression of specific gene transcription programs.

Binding Profile of this compound

This compound exhibits high affinity and selectivity for the second bromodomain (BD2) of BET family proteins. Its binding characteristics have been determined using various biophysical and biochemical assays.

Quantitative Binding Data

The following tables summarize the quantitative binding data for this compound against the bromodomains of the BET family proteins.

Table 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Data

| Target Protein | pIC50 |

| BRD2 BD2 | 7.4 - 7.8 |

| BRD3 BD2 | 7.4 - 7.8 |

| BRD4 BD2 | 7.8 |

| BRDT BD2 | 7.4 - 7.8 |

| BRD4 BD1 | < 4.3 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).[1][2]

Table 2: BROMOscan® Dissociation Constants (Kd)

| Target Protein | pKd | Kd (nM) |

| BRD2 BD2 | 8.3 - 8.5 | 3.2 - 5.0 |

| BRD3 BD2 | 8.3 - 8.5 | 3.2 - 5.0 |

| BRD4 BD2 | 8.7 | 2.0 |

| BRDT BD2 | 8.3 - 8.5 | 3.2 - 5.0 |

| BRD2 BD1 | Not Reported | >10,000 |

| BRD3 BD1 | Not Reported | >10,000 |

| BRD4 BD1 | < 5.5 | >3,000 |

| BRDT BD1 | Not Reported | >10,000 |

pKd is the negative logarithm of the dissociation constant (Kd). BROMOscan data for BRD2 BD2 indicates a Kd of 5 nM.[1][2][7]

Table 3: Surface Plasmon Resonance (SPR) Data

| Target Protein | Kd (nM) |

| BRD4 BD2 | 34 |

| BRD4 BD1 | >3000 |

This compound demonstrates a greater than 1600-fold selectivity for BRD4 BD2 over BRD4 BD1.[1][2][3]

Selectivity Profile

A key attribute of this compound is its high selectivity for the BD2 domain of BET proteins over the BD1 domain.[1][2] Furthermore, screening against a wider panel of bromodomains has shown minimal off-target activity. The closest off-target hits identified through BROMOscan have significantly lower affinity, with pKd values for TAF1 BD2, TAF1L BD2, and BRD9 at 6.4, 5.7, and 5.7, respectively.[7]

Negative Control

The enantiomer of GSK973, often referred to as GSK943, serves as an excellent negative control for experiments. It exhibits significantly weaker binding to BET bromodomains, with pIC50 values of <4.3 for BRD4 BD1 and 5.1 for BRD4 BD2.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide detailed protocols for the key assays used to characterize the binding of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying ligand-protein binding in a high-throughput format.

Objective: To determine the IC50 of this compound for BET bromodomains.

Materials:

-

Recombinant, purified BET bromodomain proteins (e.g., GST-tagged BRD4 BD2)

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

This compound and negative control (GSK943)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound and the negative control in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in Assay Buffer to achieve the desired final concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

-

Reagent Preparation:

-

Prepare a solution of the BET bromodomain protein and the biotinylated histone peptide in Assay Buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.

-

Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

-

Add 5 µL of the BET bromodomain/histone peptide solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Detection:

-

Add 10 µL of the detection mix to each well.

-

Incubate at room temperature for 60-120 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

BROMOscan® Assay

BROMOscan® is a competitive binding assay used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.

Objective: To determine the Kd of this compound for a panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.[8]

Methodology (as performed by a service provider like Eurofins DiscoverX):

-

Compound Submission: A sample of this compound is submitted to the service provider.

-

Assay Performance:

-

A proprietary immobilized ligand is used to capture the DNA-tagged bromodomain of interest.

-

The test compound is added at various concentrations to compete with the immobilized ligand.

-

The amount of bromodomain bound to the solid support is quantified using qPCR.

-

-

Data Analysis:

-

The results are reported as percent of control, and a Kd value is calculated from an 11-point dose-response curve.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to BET bromodomains.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant, purified BET bromodomain proteins

-

This compound

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization reagents (EDC, NHS, ethanolamine)

Protocol:

-

Protein Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the BET bromodomain protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in Running Buffer.

-

Inject the compound solutions over the immobilized protein surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to observe the association phase.

-

After the injection, flow Running Buffer over the surface to monitor the dissociation phase.

-

Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

-

The dissociation constant (Kd) is calculated as kd/ka.

-

Conclusion

This compound is a valuable chemical probe for elucidating the specific biological roles of the second bromodomain of BET proteins. Its high potency and selectivity, combined with the availability of a well-characterized negative control, make it an excellent tool for target validation and downstream functional studies. The detailed experimental protocols provided in this guide are intended to facilitate the robust and reproducible use of this compound in the research community, ultimately contributing to a deeper understanding of BET protein biology and the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK973 Is an Inhibitor of the Second Bromodomains (BD2s) of the Bromodomain and Extra-Terminal (BET) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins [mdpi.com]

- 6. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe GSK973 | Chemical Probes Portal [chemicalprobes.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Differential Role of BET Bromodomain BD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced function of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. While often studied in tandem with the first bromodomain (BD1), recent advancements in selective chemical probes have unveiled a distinct and critical role for BD2, particularly in the context of inflammation and specific oncogenic pathways. This document provides a comprehensive overview of BD2's function, quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of its associated signaling pathways.

Core Function of BET Bromodomain BD2: An Inducible Effector

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that recognize and bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1] Each of these proteins contains two N-terminal tandem bromodomains, BD1 and BD2.

While structurally similar, these two domains exhibit non-redundant functions. BD1 is primarily responsible for anchoring BET proteins to chromatin, playing a crucial role in the maintenance of steady-state gene expression.[1][2][3] In contrast, the primary function of BD2 is to facilitate the rapid induction of gene expression in response to external stimuli , most notably inflammatory signals.[1][2][3] Inhibition of BD2 has been shown to be particularly effective in models of inflammatory and autoimmune diseases.[1][2][3]

Key functional aspects of BD2 include:

-

Inflammatory Gene Expression: BD2 is essential for the recruitment of BET proteins to chromatin for the rapid induction of gene expression following inflammatory stimuli, such as interferon-gamma (IFN-γ).[1][4] Selective inhibition of BD2 can ameliorate inflammatory responses without the broad anti-proliferative effects associated with pan-BET inhibitors.[1][5]

-

Oncogenic Roles: In specific cancer contexts, BD2 plays a significant role. For instance, in androgen receptor (AR)-positive prostate cancer, the antiproliferative activity of BET inhibitors has been linked to BD2.[6][7] Selective BD2 inhibitors have shown efficacy in displacing BRD4 from AR-containing super-enhancers and inhibiting AR-dependent transcription.[6][7] Potent anti-proliferative effects of BD2 selective inhibitors have also been observed in acute myeloid leukemia (AML) cell lines.[6][8]

-

Binding Specificity: While BD1 preferentially binds to di-acetylated histone tails, BD2 is more permissive and can recognize a wider range of acetylated peptides.[1] This includes acetylated lysine residues on non-histone proteins such as transcription factors and the P-TEFb component Cyclin T1, which is critical for transcriptional elongation.[9][10]

-

Therapeutic Potential: The distinct role of BD2 has significant implications for drug development. Selective BD2 inhibitors may offer a therapeutic window for inflammatory diseases and specific cancers with a reduced toxicity profile compared to pan-BET inhibitors that target both BD1 and BD2.[6][7] For example, pan-BET inhibition is associated with dose-limiting toxicities like thrombocytopenia, which may be mitigated with BD2-selective agents.[6][7]

Quantitative Data on BD2 Inhibition

The development of selective inhibitors has been instrumental in dissecting the function of BD2. The following tables summarize key quantitative data for representative BD2-selective inhibitors compared to pan-BET and BD1-selective inhibitors.

Table 1: Binding Affinities of Selective BET Bromodomain Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| iBET-BD2 (GSK046) | BRD2-BD2 | TR-FRET | 29 | [1] |

| BRD3-BD2 | TR-FRET | 34 | [1] | |

| BRD4-BD2 | TR-FRET | 43 | [1] | |

| BRDT-BD2 | TR-FRET | 22 | [1] | |

| BRD4-BD1 | TR-FRET | >10000 | [1] | |

| ABBV-744 | BRD4-BD2 | TR-FRET | 1.6 | [6] |

| BRD4-BD1 | TR-FRET | >1000 | [6] | |

| iBET-BD1 (GSK778) | BRD4-BD1 | TR-FRET | 36 | [1] |

| BRD4-BD2 | TR-FRET | >10000 | [1] | |

| I-BET151 (Pan-BET) | BRD4-BD1 | TR-FRET | 24 | [1] |

| BRD4-BD2 | TR-FRET | 49 | [1] |

Table 2: Cellular Anti-proliferative Activity of Selective BET Inhibitors

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | ABBV-744 (BD2-selective) | 130 | [6] |

| ABBV-075 (Pan-BET) | 30 | [6] | ||

| MOLM-13 | Acute Myeloid Leukemia | iBET-BD2 (GSK046) | >10000 | [11] |

| iBET-BD1 (GSK778) | 163 | [11] | ||

| I-BET151 (Pan-BET) | 28 | [11] | ||

| MV4-11 | Acute Myeloid Leukemia | ABBV-744 (BD2-selective) | 6 | [6] |

Signaling and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving BET bromodomains and a standard experimental workflow for their study.

Caption: BET-mediated induction of inflammatory gene expression.

Caption: A generalized workflow for a BRD4 ChIP-seq experiment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BET bromodomain BD2 function.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity (IC50) of inhibitors to isolated bromodomain proteins.

Principle: The assay measures the FRET between a terbium (Tb)-labeled donor (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a dye-labeled acceptor (e.g., a fluorescently labeled, acetylated histone peptide ligand). When the ligand binds to the bromodomain, the donor and acceptor are brought into proximity, resulting in a high FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a 1x TR-FRET assay buffer by diluting a 3x stock solution with distilled water.

-

Dilute the Tb-labeled donor antibody and the dye-labeled acceptor in 1x assay buffer.

-

Dilute the GST-tagged bromodomain protein (e.g., BRD4-BD2) to the desired concentration in 1x assay buffer.

-

Dilute the biotinylated acetylated histone peptide ligand in 1x assay buffer.

-

Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in 1x assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted bromodomain protein to each well.

-

Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) control to the respective wells.

-

Add 5 µL of the diluted Tb-donor/dye-acceptor mix to all wells.

-

Initiate the reaction by adding 5 µL of the diluted acetylated histone ligand.

-

For "Negative Control" wells, add 1x assay buffer instead of the ligand.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 120 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader capable of TR-FRET, with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (terbium) and 520 nm (acceptor).

-

-

Data Analysis:

-

Calculate the FRET ratio (520 nm emission / 490 nm emission).

-

Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide binding sites of a protein of interest, such as BRD4.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to identify the binding locations across the genome.

Methodology:

-

Cell Culture and Cross-linking:

-

Culture cells to ~80% confluency and treat with the desired inhibitor or vehicle for the specified time.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash the cells twice with ice-cold PBS and then scrape and resuspend them in cell lysis buffer.

-

Sonicate the cell lysate to shear the chromatin to fragments of 200-500 bp. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Centrifuge the sonicated lysate to pellet cell debris.

-

Pre-clear the chromatin by incubating with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody against the protein of interest (e.g., anti-BRD4) or a control IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with Proteinase K.

-

Purify the DNA using phenol:chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify regions of significant enrichment, representing the binding sites of the target protein.

-

SLAM-Seq (Thiol (SH)-Linked Alkylation for the Metabolic Sequencing of RNA)

This method is used to measure the kinetics of RNA synthesis and turnover by labeling newly transcribed RNA.

Principle: Cells are cultured with 4-thiouridine (S4U), which is incorporated into newly synthesized RNA. The total RNA is then isolated, and the incorporated S4U is alkylated with iodoacetamide. This chemical modification causes a T-to-C conversion during reverse transcription. By sequencing the cDNA and analyzing the T>C mutation rate, newly transcribed RNA can be distinguished from pre-existing RNA.

Methodology:

-

S4U Labeling:

-

Culture cells and add S4U to the medium at a pre-optimized concentration.

-

Incubate for the desired labeling period (e.g., 2 hours for anabolic kinetics).

-

-

RNA Isolation:

-

Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).

-

-

Alkylation:

-

Treat the isolated RNA with iodoacetamide (IAA) to alkylate the thiol group of the incorporated S4U.

-

-

Library Preparation and Sequencing:

-

Prepare a 3' mRNA sequencing library (e.g., using a QuantSeq kit). During the reverse transcription step, the alkylated S4U will be read as a cytosine.

-

Perform high-throughput sequencing.

-

-

Bioinformatic Analysis:

-

Align reads to a reference transcriptome.

-

Identify and quantify T>C conversions in the sequencing reads.

-

Use specialized software (e.g., SLAMdunk) to calculate the fraction of new RNA for each transcript, allowing for the determination of RNA synthesis and decay rates.

-

This guide provides a foundational understanding of the specific functions of BET bromodomain BD2, supported by quantitative data and detailed methodologies for its investigation. The selective targeting of BD2 represents a promising avenue for the development of novel therapeutics with improved efficacy and safety profiles for a range of diseases.

References

- 1. Refinement of the colony-forming unit-megakaryocyte (CFU-MK) assay for its application to pharmaco-toxicological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFU-MK assay for acute thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Target engagement assay [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]

biological effects of selective BD2 inhibition

An In-depth Technical Guide to the Biological Effects of Selective BD2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that regulate gene transcription.[1][2] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[3][4] While pan-BET inhibitors, which target both BD1 and BD2 domains, have shown therapeutic promise, particularly in oncology, their clinical utility has often been hampered by dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues.[5][6] This has spurred the development of domain-selective inhibitors to dissect the individual functions of BD1 and BD2 and to potentially offer improved therapeutic windows.

Emerging evidence reveals a functional dichotomy between the two bromodomains. BD1 appears to be essential for anchoring BET proteins to chromatin to maintain steady-state and oncogenic gene expression programs.[3][7][8] Consequently, selective BD1 inhibitors often replicate the anti-proliferative effects of pan-BET inhibitors in cancer models.[3][9] In contrast, the BD2 domain is more critical for the induction of gene expression in response to stimuli, such as inflammatory signals.[3][8][10] This functional distinction suggests that selective BD2 inhibition could be a promising strategy for treating inflammatory and autoimmune diseases, with a potentially better safety profile than pan-BET inhibitors. Furthermore, selective BD2 inhibitors have demonstrated robust anti-tumor activity in specific cancer types, such as acute myeloid leukemia (AML) and prostate cancer, and have shown anti-fibrotic and cardioprotective effects in various preclinical models.[1][5][11] This guide provides a comprehensive overview of the , summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Differentiated Functions of BET Bromodomains: The Rationale for Selective Inhibition

The two tandem bromodomains of BET proteins, while structurally similar, possess distinct functional roles that provide a strong rationale for selective targeting.

-

BD1: The Anchor for Constitutive Transcription: Studies indicate that the BD1 domain is the primary module responsible for tethering BET proteins to chromatin, thereby maintaining established gene expression programs.[3][8] Its inhibition tends to phenocopy the effects of pan-BET inhibitors in cancer models, leading to broad anti-proliferative activity.[3][7][9] BD1 preferentially binds to di-acetylated histone H4 tails, particularly H4K5ac/K8ac, which is crucial for maintaining the malignant phenotype in conditions like AML.[3]

-

BD2: The Facilitator of Inducible Transcription: The BD2 domain plays a more specialized role, being essential for the rapid induction of gene expression following cellular stimuli, such as cytokine signaling in inflammation.[3][10] While BD1 is sufficient for maintaining gene expression, both BD1 and BD2 are required for the efficient recruitment of BET proteins to chromatin for the induction of new transcriptional programs.[3] This makes the BD2 domain a particularly attractive target for inflammatory and autoimmune diseases.[7][10]

This functional divergence is visualized in the signaling pathway below.

Caption: Differentiated roles of BD1 and BD2 in gene transcription.

Biological Effects of Selective BD2 Inhibition

Immuno-inflammation and Autoimmune Disease

Selective BD2 inhibitors have shown predominant efficacy in models of inflammatory and autoimmune diseases.[3][7] This is consistent with the role of BD2 in mediating the transcriptional response to inflammatory stimuli.

-

Mechanism: Selective BD2 inhibitors, such as GSK046 (also known as iBET-BD2), impair the activation of macrophages and inhibit the production of key pro-inflammatory mediators, including Th17 cytokines (e.g., IL-17A, IL-22) and IFNγ, in B and T cell co-culture systems.[3][12] GSK046 was shown to reduce the recruitment of BET proteins, particularly BRD2 and BRD3, to interferon (IFN)-target genes following IFN-γ stimulation.[12]

-

Preclinical Efficacy: In preclinical models, BD2-selective inhibition ameliorates inflammatory disease.[3] For instance, GSK620, a pharmacokinetically optimized BD2 inhibitor, demonstrated efficacy in models of inflammatory and autoimmune disease.[3]

Oncology

While pan-BET and selective BD1 inhibitors show broad anti-proliferative activity, the effects of selective BD2 inhibitors are more restricted to specific cancer contexts.[5][6]

-

Acute Myeloid Leukemia (AML): The selective BD2 inhibitor ABBV-744 has demonstrated significant antiproliferative activity against AML cell lines and in AML xenograft models.[5] Its efficacy was comparable to the pan-BET inhibitor ABBV-075 but with an improved therapeutic index.[5][13] The mechanism involves the induction of cell-cycle arrest and apoptosis.[5]

-

Prostate Cancer: ABBV-744 also shows robust activity against androgen receptor (AR)-positive prostate cancer.[6] It acts by displacing BRD4 from AR-containing super-enhancers, leading to the inhibition of AR-dependent transcription.[6] Notably, it has a less pronounced impact on global transcription compared to pan-BET inhibitors, which may contribute to its improved tolerability.[6]

-

Pediatric Cancers: Novel BD2-selective inhibitors have been developed that are potent cytotoxins against pediatric cancer cell lines, such as neuroblastoma, and induce growth delay in xenograft models with minimal toxicity.[4]

Fibrosis

BET proteins are implicated in fibrotic processes, and selective BD2 inhibition has emerged as a potential anti-fibrotic strategy.

-

Thyroid Eye Disease (TED): In orbital fibroblasts from patients with TED, the BD2-selective inhibitor ABBV-744 exerted superior anti-fibrotic effects compared to the pan-BET inhibitor JQ1.[1] The proposed mechanism involves the inhibition of the BRD4/FoxM1/Plk1 signaling axis.[1]

-

Radiation-Induced Fibrosis: The BD2-selective inhibitor GSK046 efficiently suppressed the radiation-induced expression of profibrotic markers in fibroblasts without causing cytotoxicity, suggesting a therapeutic avenue for preventing or mitigating fibrosis following radiotherapy.[14]

Cardiovascular Disease

The selective BD2 inhibitor RVX-208 (Apabetalone) is the most clinically advanced compound in this class for non-oncology indications, primarily targeting cardiovascular disease.[11][15]

-

Mechanism: RVX-208 increases the transcription of the Apolipoprotein A-I (ApoA-I) gene, leading to elevated levels of ApoA-I and high-density lipoprotein (HDL) cholesterol.[16][17] It also represses pro-inflammatory, pro-atherosclerotic, and pro-thrombotic pathways.[17]

-

Clinical Data: Phase II clinical trials (SUSTAIN and ASSURE) showed that RVX-208 increases ApoA-I and HDL-C levels.[17][18] A post-hoc analysis also suggested a reduction in major adverse cardiovascular events (MACE).[16][17] A subsequent Phase III trial (BETonMACE) was conducted to further evaluate its efficacy in high-risk patients.[11][15]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent selective BD2 inhibitors.

Table 1: In Vitro Potency of Selective BD2 Inhibitors

| Compound | Target | Assay Type | IC50 / Kd (nM) | Selectivity | Reference(s) |

| GSK046 (iBET-BD2) | BRD2 BD2 | Biochemical | 264 | >300-fold for BD2 vs. BD1 | [12][19][20] |

| BRD3 BD2 | Biochemical | 98 | [12][19] | ||

| BRD4 BD2 | Biochemical | 49 | [12][19] | ||

| BRDT BD2 | Biochemical | 214 | [12][19] | ||

| ABBV-744 | BRD4 BD2 | TR-FRET | 2.5 | >250-fold for BD2 vs. BD1 | [6][21] |

| BRD4 BD1 | TR-FRET | >1000 | [6] | ||

| BRD2 BD2 | TR-FRET | 6.5 | [6] | ||

| BRD3 BD2 | TR-FRET | 2.2 | [6] | ||

| BBC0906 | BET BD2 | DEL Screening | High Affinity | BD2-specific | [22] |

Table 2: Preclinical Efficacy of Selective BD2 Inhibitors

| Compound | Disease Model | Animal Model | Key Finding | Reference(s) |

| ABBV-744 | Acute Myeloid Leukemia (AML) | Xenograft | Comparable efficacy to pan-BET inhibitor ABBV-075 with improved tolerability. | [5][23] |

| Prostate Cancer | Xenograft | Robust anti-tumor activity with fewer platelet and GI toxicities than ABBV-075. | [6] | |

| GSK046 | T-cell dependent antibody response | Mouse | Reduced production of anti-KLH IgM, demonstrating immunomodulatory activity. | [12] |

| SJ432 | Neuroblastoma | Xenograft | Induced tumor growth delay with minimal toxicity. | [4] |

| BBC0906 | Osteoarthritis | Mouse (DMM model) | Attenuated cartilage degradation and alleviated osteoarthritis. | [22] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are protocols for key experiments cited in the literature on selective BD2 inhibitors.

Cell Proliferation Assay (e.g., for ABBV-744 in AML)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell line proliferation.

-

Methodology:

-

Cell Culture: AML cell lines (e.g., MV-4;11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: A serial dilution of the test compound (e.g., ABBV-744) and a pan-BET inhibitor control (e.g., ABBV-075) are added to the wells. A DMSO vehicle control is also included.

-

Incubation: Plates are incubated for a specified period, typically 3 to 5 days.[5]

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The data are normalized to the vehicle control, and IC50 values are calculated using a non-linear regression curve fit (e.g., four-parameter logistic equation) in software like GraphPad Prism.

-

Animal Xenograft Model (e.g., for ABBV-744 in Prostate Cancer)

-

Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of a selective BD2 inhibitor.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., male SCID) are used.

-

Tumor Implantation: Human prostate cancer cells (e.g., VCaP) are implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.

-

Dosing: The test compound (e.g., ABBV-744) is formulated in an appropriate vehicle and administered to the mice, typically via oral gavage (p.o.), at specified doses and schedules (e.g., once daily). A vehicle control group is included.[6]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration. Efficacy is assessed by metrics such as Tumor Growth Inhibition (TGI).

-

Tolerability Assessment: Tolerability is monitored through body weight changes, clinical observations, and, in some studies, hematological analysis (e.g., platelet counts) at the end of the study.[6]

-

The general workflow for preclinical evaluation is depicted below.

Caption: General workflow for preclinical evaluation of BET inhibitors.

Conclusion and Future Directions

Selective inhibition of the BD2 domain of BET proteins represents a refined and promising therapeutic strategy. By sparing the BD1 function essential for maintaining global transcription, BD2-selective inhibitors offer the potential for a wider therapeutic index compared to their pan-inhibitor predecessors. Preclinical data strongly support their utility in immuno-inflammatory disorders and specific subsets of cancer.[3][5] The clinical development of apabetalone (RVX-208) for cardiovascular disease further highlights the diverse therapeutic potential of this drug class.[11]

Future research should continue to focus on:

-

Expanding Therapeutic Applications: Exploring the efficacy of selective BD2 inhibitors in other fibrotic diseases, neuroinflammatory conditions, and different cancer types.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to BD2-selective inhibition.

-

Combination Therapies: Investigating rational combination strategies, such as pairing BD2 inhibitors with other targeted agents or immunotherapies, to enhance efficacy and overcome potential resistance mechanisms.[5]

The continued exploration of domain-selective BET inhibitors will undoubtedly deepen our understanding of epigenetic regulation in health and disease and pave the way for novel, more targeted, and better-tolerated therapies.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. db.cngb.org [db.cngb.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. RVX 208: A novel BET protein inhibitor, role as an inducer of apo A-I/HDL and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RVX-208, a BET-inhibitor for treating atherosclerotic cardiovascular disease, raises ApoA-I/HDL and represses pathways that contribute to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of the BET Protein Inhibitor, RVX-208, on Progression of Coronary Atherosclerosis: Results of the Phase 2b, Randomized, Double-Blind, Multicenter, ASSURE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]

(2R,3R)-GSK973 vs. Pan-BET Inhibitors: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Core Differences in Mechanism, Potency, and Therapeutic Strategy

In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics, particularly in oncology. While early-generation pan-BET inhibitors demonstrated significant anti-tumor activity, their clinical utility has been hampered by on-target toxicities. This has spurred the development of second-generation, domain-selective inhibitors like (2R,3R)-GSK973, which aim to offer a more refined and tolerable therapeutic approach. This technical guide provides a comprehensive comparison of this compound and pan-BET inhibitors, focusing on their distinct mechanisms, quantitative pharmacological profiles, and the experimental methodologies used for their characterization.

Distinguishing BET Bromodomains: The Rationale for Selective Inhibition

The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1][2] This interaction is mediated by two tandem bromodomains at their N-terminus: Bromodomain 1 (BD1) and Bromodomain 2 (BD2).[2] These domains play a pivotal role in regulating gene transcription by recruiting the transcriptional machinery to chromatin.[1]

Pan-BET inhibitors, such as the well-characterized JQ1 and I-BET762, bind with high affinity to the acetyl-lysine binding pockets of both BD1 and BD2 across all BET family members.[3][4][5] While this broad inhibition leads to potent downregulation of key oncogenes like MYC, it is also associated with significant adverse effects, most notably thrombocytopenia and gastrointestinal toxicities.[6] This has been attributed to the widespread and often counterproductive cellular effects of inhibiting all eight BET bromodomains.[6]

The development of domain-selective inhibitors like GSK973 stems from the hypothesis that the therapeutic efficacy and toxicity of pan-BET inhibitors could be uncoupled.[3][7] Research suggests that BD1 is primarily responsible for steady-state gene expression and chromatin binding, while BD2 is more involved in the rapid induction of inflammatory gene expression.[2] By selectively targeting the BD2 domain, inhibitors like GSK973 aim to retain anti-inflammatory and potentially some anti-cancer effects while mitigating the toxicities associated with BD1 inhibition.[2] this compound is a stereoisomer of GSK973, a highly potent and selective pan-BD2 inhibitor.[8]

Quantitative Comparison: Potency and Selectivity

The key differentiator between this compound and pan-BET inhibitors lies in their binding affinities and selectivity profiles for the different BET bromodomains. GSK973 demonstrates exceptional selectivity for the second bromodomains (BD2) of the BET family.

| Inhibitor | Target | Assay Type | pIC50 | pKd / Kd | Selectivity | Reference |

| GSK973 | BRD4 BD2 | TR-FRET | 7.8 | 8.7 | 1600-fold for BRD4 BD2 over BRD4 BD1 | [8] |

| BRD2 BD2 | TR-FRET | 7.4-7.8 | 8.3-8.5 | - | [8] | |

| BRD3 BD2 | TR-FRET | 7.4-7.8 | 8.3-8.5 | - | [8] | |

| BRDT BD2 | TR-FRET | 7.4-7.8 | 8.3-8.5 | - | [8] | |

| (+)-JQ1 | BRD4 BD1 | AlphaScreen | - | ~50 nM | - | [9] |

| BRD4 BD2 | AlphaScreen | - | ~90 nM | - | [9] | |

| I-BET762 | BRD2/3/4 | - | - | - | Pan-BET | [5] |

| OTX015 | BRD2/3/4 | - | - | - | Pan-BET | [5] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pKd is the negative logarithm of the dissociation constant. A higher value indicates greater potency.

Core Signaling Pathways: MYC and NF-κB

BET inhibitors exert their primary anti-cancer effects by disrupting the transcriptional regulation of key oncogenes. The most well-documented target is the MYC proto-oncogene, which is a critical driver of cell proliferation in numerous cancers.[10] Pan-BET inhibitors effectively downregulate MYC expression by displacing BRD4 from its super-enhancers.[10]

dot

Caption: BET inhibitor signaling pathway.

In addition to MYC, BET proteins, particularly BRD4, are involved in the regulation of the NF-κB signaling pathway, a key driver of inflammation and cell survival.[11] BRD4 can interact with acetylated RELA, a subunit of NF-κB, to enhance its transcriptional activity.[11] Pan-BET inhibitors can therefore also suppress NF-κB-dependent gene expression. The selective inhibition of BD2 by GSK973 is thought to be particularly effective in modulating inflammatory responses, suggesting its potential in inflammatory diseases in addition to cancer.[2]

Experimental Protocols for Inhibitor Characterization

A variety of biophysical and cellular assays are employed to characterize and compare BET inhibitors.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

Principle: TR-FRET is a robust, homogeneous assay used to measure the binding affinity of inhibitors. It relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled antibody) to an acceptor fluorophore (e.g., a fluorescently labeled ligand) when they are in close proximity. An inhibitor competes with the fluorescent ligand for binding to the BET bromodomain, leading to a decrease in the FRET signal.[12][13]

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Dilute recombinant, tagged (e.g., GST- or His-tagged) BET bromodomain protein, terbium-labeled anti-tag antibody, a fluorescently labeled BET ligand (tracer), and the test inhibitor in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a solution containing the BET bromodomain protein and the terbium-labeled antibody to the wells.

-

Add serial dilutions of the test inhibitor or vehicle control.

-

Add the fluorescently labeled BET ligand to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at two wavelengths (donor and acceptor) using a TR-FRET-compatible plate reader.

-

Calculate the ratio of acceptor to donor fluorescence.

-

Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

-

dot

Caption: TR-FRET experimental workflow.

BROMOscan®

Principle: BROMOscan® is a competition binding assay that measures the ability of a compound to displace a ligand immobilized on a solid support from the bromodomain of interest. The amount of bromodomain that remains bound to the support is quantified using qPCR, which detects a DNA tag conjugated to the bromodomain.[14][15]

Methodology:

-

A proprietary ligand is immobilized on a solid support.

-

DNA-tagged BET bromodomain proteins are incubated with the immobilized ligand in the presence of the test compound.

-

After an incubation period, the unbound proteins and compounds are washed away.

-

The amount of bromodomain protein remaining bound to the solid support is quantified by qPCR of the DNA tag.

-

The results are reported as a percentage of the control, and a dissociation constant (Kd) is determined from a dose-response curve.[15]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures real-time biomolecular interactions. A ligand (e.g., BET bromodomain) is immobilized on a sensor chip. The binding of an analyte (the inhibitor) to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[16][17]

Methodology:

-

Immobilization: The purified BET bromodomain protein is covalently coupled to the surface of a sensor chip.

-

Binding Analysis: A series of concentrations of the inhibitor are injected over the sensor surface. The binding and dissociation are monitored in real-time.

-

Regeneration: A regeneration solution is injected to remove the bound inhibitor, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine kon, koff, and Kd.[18]

Cellular Assay: LPS-Stimulated MCP-1 Secretion in PBMCs

Principle: This assay assesses the functional activity of BET inhibitors in a cellular context. Lipopolysaccharide (LPS) stimulates peripheral blood mononuclear cells (PBMCs) to produce and secrete pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1). BET inhibitors are expected to suppress this cytokine production.[6]

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.

-

Cell Culture and Treatment:

-

MCP-1 Quantification:

-

Collect the cell culture supernatant.

-

Measure the concentration of MCP-1 in the supernatant using an ELISA or a similar immunoassay.

-

-

Data Analysis:

-

Plot the MCP-1 concentration against the inhibitor concentration and determine the IC50 value.

-

Conclusion and Future Directions